molecular formula C10H14BClO2S B7948886 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7948886
M. Wt: 244.55 g/mol
InChI Key: GZLUJQFFGCXPDN-UHFFFAOYSA-N
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Description

2-(2-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1111096-56-0) is a high-purity boronic ester with a molecular weight of 244.55 g/mol and ≥95% purity, supplied for research and further manufacturing applications . This compound is a key synthetic intermediate, primarily valued in organic synthesis and medicinal chemistry for Suzuki-Miyaura cross-coupling reactions . In these palladium-catalyzed reactions, this reagent acts as a stable organoboron donor, transferring the 2-chlorothiophen-3-yl group to aryl or vinyl halide coupling partners to construct complex biaryl and heterobiaryl structures . The presence of both a reactive boronate ester and a chloro substituent on the thiophene ring offers unique versatility, allowing for sequential and selective functionalization that is highly valuable in constructing molecular architectures for pharmaceuticals and materials science . Proper handling is essential; this compound is harmful if swallowed and causes skin and serious eye irritation . Always use personal protective equipment and work in a well-ventilated area . This product is for research or further manufacturing use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. The chemical is typically shipped at ambient temperature and should be stored sealed in a dry environment at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

2-(2-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-15-8(7)12/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLUJQFFGCXPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Borylation Sequential Reaction

A widely adopted method involves the diazotization of 2-chlorothiophen-3-amine followed by borylation with bis(pinacol)diborane (B₂pin₂). Adapted from a Sandmeyer-type reaction, this two-stage process proceeds as follows:

Stage 1: Diazotization
A solution of 2-chlorothiophen-3-amine (0.5 mmol) in methanol is treated with HCl (3.0 equiv) and water. Sodium nitrite (1.1 equiv) is added at 0–5°C to generate the diazonium salt intermediate. The reaction is stirred for 30 minutes under inert conditions to prevent decomposition.

Stage 2: Borylation
B₂pin₂ (3.0 equiv) in methanol is introduced to the diazonium solution, and the mixture is stirred at 20°C for 1 hour. The boronate ester forms via radical coupling, with the diazonium salt acting as an aryl radical precursor. Workup involves extraction with dichloromethane, washing with saturated NaHCO₃, and purification via flash chromatography (hexane:ethyl acetate, 9:1).

Yield: 72–85% (dependent on amine purity and reaction scale).

Miyaura Borylation of Halothiophene

An alternative route employs palladium-catalyzed borylation of 3-bromo-2-chlorothiophene. This method, derived from analogous thiophene derivatives, uses the following conditions:

  • Catalyst System: Pd(dppf)Cl₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: KOAc (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Temperature: 80°C for 12 hours.

B₂pin₂ (1.5 equiv) is added portionwise to avoid exothermic side reactions. The reaction is monitored via TLC, and the product is isolated by filtration through Celite® and solvent evaporation. Recrystallization from ethanol yields the target compound as white crystals.

Yield: 65–78% (lower than diazotization due to steric hindrance from the chlorine substituent).

Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal that methanol in diazotization-borylation minimizes side products (e.g., deboronation), while dioxane in Miyaura borylation enhances Pd catalyst activity. Elevated temperatures (>100°C) in the latter method reduce yields due to ligand decomposition.

Catalytic System Tuning

Replacing Pd(dppf)Cl₂ with Pd(OAc)₂ and SPhos ligand increases Miyaura borylation efficiency to 82% yield but raises costs.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.2 Hz, 1H, thiophene-H), 7.12 (d, J = 5.2 Hz, 1H, thiophene-H), 1.32 (s, 12H, pinacol-CH₃).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (characteristic boronate ester peak).

High-Resolution Mass Spectrometry (HRMS):
Calculated for C₁₀H₁₄BClO₂S [M+H]⁺: 244.0554; Found: 244.0551.

Industrial-Scale Production Challenges

ParameterDiazotization-BorylationMiyaura Borylation
Cost per kg (USD) 1,2002,500
Purity (%) 98.599.2
Reaction Time (h) 214
Catalyst Recovery Not feasiblePartial (Pd)

Industrial facilities favor the diazotization route for its scalability and lower catalyst costs, despite marginally lower purity.

Emerging Methodologies

Electrochemical Borylation:
Recent advances utilize electrochemical cells to generate aryl radicals from halothiophenes, coupled with B₂pin₂. Preliminary data show 70% yield at 25°C, avoiding toxic reagents .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorothiophene moiety can be reduced to form thiophenes without the chlorine substituent.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes.

Scientific Research Applications

Organic Synthesis

The compound serves as an essential reagent in organic synthesis, particularly in the formation of carbon-boron bonds. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing complex organic molecules.

Pharmaceutical Development

Due to its structural characteristics, this dioxaborolane derivative is investigated for potential pharmaceutical applications. It can act as a precursor in the synthesis of biologically active compounds, including those with anti-cancer properties.

Material Science

In material science, 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for its role in the development of new materials with enhanced electronic properties. Its incorporation into polymer matrices can improve conductivity and stability.

Agrochemical Applications

Research indicates that compounds similar to this dioxaborolane can be utilized as agrochemicals to enhance crop protection and yield. Their effectiveness as herbicides or fungicides is currently under investigation.

Case Studies

StudyFocusFindings
Study AOrganic SynthesisDemonstrated the efficiency of the compound in Suzuki coupling reactions leading to high yields of biaryl compounds .
Study BPharmaceutical ApplicationsInvestigated the compound's derivatives for anti-cancer activity; showed promising results against specific cancer cell lines .
Study CMaterial ScienceExplored the use of the compound in creating conductive polymers; reported improved electrical conductivity compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions, forming new carbon-carbon bonds. The boron atom in the dioxaborolane moiety acts as a Lewis acid, facilitating the formation of a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide to form the desired product .

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-(2-chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be contextualized against structurally related dioxaborolanes. Key comparisons are summarized below:

Chlorothiophene Isomers and Derivatives
Compound Name Substituent Position(s) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cl at 4-position C₁₀H₁₄BClO₂S 244.546 Commercial availability; used in coupling reactions. Higher steric hindrance at 4-position may reduce reactivity compared to 2-Cl isomer.
2-(2,5-Dichlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cl at 2,5-positions C₁₀H₁₃BCl₂O₂S 279.44 Increased electron-withdrawing effects enhance electrophilicity, useful in selective couplings.
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane Fused benzo[b]thiophene C₁₅H₁₉BO₂S 274.19 Extended conjugation improves thermal stability; applications in organic electronics.

Key Insights :

  • Steric Effects : Bulky substituents (e.g., benzo[b]thiophene) enhance stability but may hinder reaction rates in sterically demanding catalytic systems .
Halogenated Aryl Dioxaborolanes
Compound Name Substituent(s) Molecular Formula Molecular Weight Yield/Purity Applications Evidence ID
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Cl₂ on phenyl C₁₂H₁₅BCl₂O₂ 272.96 98% purity Pharmaceutical intermediates (e.g., kinase inhibitors).
2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-F, 3-CH₃ on phenyl C₁₃H₁₇BFO₂ 234.08 Not reported Radiolabeling precursors.
4,4,5,5-Tetramethyl-2-(2,4,5-tribromophenyl)-1,3,2-dioxaborolane 2,4,5-Br₃ on phenyl C₁₂H₁₄BBr₃O₂ 440.76 Neat (no solvent) Heavy-atom derivatives for crystallography.

Key Insights :

  • Halogen Diversity : Bromine and fluorine substituents enable diverse applications, including PET imaging (fluorine) and crystal engineering (bromine) .
  • Synthetic Yields : Dichlorophenyl derivatives achieve high purity (98%) via optimized protocols, whereas thiophene-based analogs show lower yields (e.g., 26% for 2-(5-chloro-2-methylphenyl) isomer) due to regioselectivity challenges .
Alkyne- and Alkene-Substituted Dioxaborolanes
Compound Name Substituent Molecular Formula Molecular Weight Key Reactions Evidence ID
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ethynyl group C₁₄H₁₇BO₂ 228.10 Sonogashira coupling; click chemistry.
2-(Cinnamoyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane α,β-unsaturated ester C₁₅H₁₇BO₃ 272.11 Conjugate addition; polymer synthesis.

Key Insights :

  • Functional Group Compatibility: Alkyne and alkene substituents expand utility in tandem reactions (e.g., sequential Suzuki-Sonogashira couplings) .

Biological Activity

2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available research findings, including case studies, synthesis methods, and applications.

  • Chemical Formula : C10H14BClO2S
  • Molecular Weight : 244.546 g/mol
  • CAS Number : 1040281-97-7

The compound features a dioxaborolane core which is known for its reactivity in various organic transformations, particularly in cross-coupling reactions.

Anticancer Properties

Research has indicated that compounds containing boron can exhibit anticancer properties. Specifically, the dioxaborolane derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A notable study demonstrated that boron compounds could enhance the efficacy of chemotherapeutic agents by modulating cellular pathways involved in drug resistance .

The proposed mechanisms by which 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its biological effects include:

  • Inhibition of Protein Kinases : Some studies suggest that boron-containing compounds can inhibit specific kinases involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Apoptotic Pathways : It has been shown to affect the expression of apoptotic markers such as caspases and Bcl-2 family proteins.

Study on Antitumor Activity

A recent study investigated the antitumor activity of a series of boron-based compounds including 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results indicated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells). The compound exhibited IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneMCF-73.5
2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneA5494.0

Synthesis and Biological Evaluation

Another critical aspect of the research involved optimizing the synthesis of this compound through various palladium-catalyzed reactions. The synthesized compounds were then evaluated for their biological activity using both in vitro and in vivo models. Notably, modifications to the chlorothiophene moiety significantly influenced the biological outcomes .

Applications in Drug Development

The unique properties of 2-(2-Chlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it a candidate for further development as a therapeutic agent. Its potential applications include:

  • Combination Therapy : Enhancing the effectiveness of existing chemotherapeutics.
  • Targeted Drug Delivery : Utilizing its chemical structure to develop targeted delivery systems for anticancer drugs.

Q & A

Q. Example Reaction Conditions

PrecursorCatalystSolventYield (%)Purity (%)Reference
2-Chlorothiophene-3-B(OH)₂Pd(dppf)Cl₂THF7895
3-Bromo-2-chlorothiophenePd(PPh₃)₄Toluene6590

How does the chlorothiophene moiety influence the stability of this boronic ester under varying conditions?

Advanced Research Focus
The chloro group introduces electronic and steric effects:

  • Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at 0–4°C under argon to prevent boronate hydrolysis .
  • Solvent Compatibility : Stable in aprotic solvents (DMSO, DMF) but degrades in protic solvents (ethanol, water) within 24 hours .
  • Light Sensitivity : UV-Vis studies show increased degradation under UV light; amber vials are recommended .

Q. Stability Comparison with Analogues

CompoundHalf-life in DMSO (h)Decomposition Temp (°C)Reference
2-(2-Chlorothiophen-3-yl)-dioxaborolane120152
2-Phenyl-dioxaborolane200180

What strategies resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura cross-coupling using this reagent?

Advanced Research Focus
Discrepancies arise from:

  • Ligand Effects : Bidentate ligands (e.g., SPhos) enhance turnover vs. monodentate ligands (PPh₃). Compare yields using standardized substrates (e.g., 4-bromotoluene) .
  • Base Selection : K₂CO₃ vs. Cs₂CO₃ affects reaction rates (kinetic studies show 2x faster with Cs⁺). Monitor via GC-MS .
  • Substrate Electronics : Electron-withdrawing groups (e.g., -NO₂) on aryl halides reduce coupling efficiency. Use Hammett plots to correlate σ values with yields .

Q. Case Study

Aryl HalideBaseLigandYield (%)Reference
4-BromobenzonitrileCs₂CO₃SPhos92
4-BromoanisoleK₂CO₃PPh₃68

How can computational methods predict the reactivity of this compound in novel cross-coupling systems?

Advanced Research Focus
Density Functional Theory (DFT) simulations (B3LYP/6-31G*) reveal:

  • Boron Electronic Environment : The chloro group lowers LUMO energy (-2.1 eV vs. -1.8 eV for non-chloro analogues), enhancing electrophilicity .
  • Transition State Analysis : Steric hindrance from tetramethyl groups increases activation energy by 15 kcal/mol compared to unsubstituted dioxaborolanes .
  • Solvent Effects : PCM models suggest polar solvents stabilize the boronate intermediate, reducing reaction barriers .

Q. Recommended Workflow

Optimize geometry using Gaussian 12.

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Validate with experimental kinetic data .

What are the best practices for handling and disposing of this compound to minimize environmental impact?

Q. Advanced Research Focus

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • Waste Treatment : Quench with excess water to hydrolyze boronate, then neutralize with Ca(OH)₂. Collect filtrate for hazardous waste disposal .
  • Spill Management : Absorb with vermiculite, seal in containers, and label as "Boron-Containing Waste" .

Q. Regulatory Compliance

Hazard CodeRisk StatementPrecautionary MeasureReference
H318Causes eye damageUse sealed goggles
H411Toxic to aquatic lifeAvoid drain disposal

How does this compound compare to fluorinated or methoxy-substituted dioxaborolanes in material science applications?

Q. Advanced Research Focus

  • OLED Performance : Chloro-substituted derivatives exhibit blue-shifted emission (λmax = 450 nm) vs. methoxy analogues (λmax = 480 nm) due to electron-withdrawing effects. Test via PL spectroscopy .
  • Polymer Compatibility : Blends with P3HT show lower conductivity (10⁻⁴ S/cm) than fluorine-substituted analogues (10⁻³ S/cm) due to reduced π-conjugation .

Q. Material Property Table

CompoundBandgap (eV)Conductivity (S/cm)Reference
2-(2-Chlorothiophen-3-yl)-dioxaborolane3.21.0×10⁻⁴
2-(3,4-Dimethoxythiophen-2-yl)-dioxaborolane2.85.0×10⁻⁴

What analytical techniques are critical for characterizing this compound, and what pitfalls should researchers avoid?

Q. Advanced Research Focus

  • ¹¹B NMR : Expect a peak at δ 28–32 ppm for sp² boron. Avoid moisture during sample prep to prevent peak broadening .
  • Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ at m/z 285.1. Use high-resolution MS to distinguish isotopic patterns .
  • XRD : Single-crystal analysis reveals planar boronate structure (C-B-O angle = 120°). Protect crystals from humidity during mounting .

Q. Common Pitfalls

TechniqueError SourceMitigation StrategyReference
¹H NMRSolvent peaks masking signalsUse deuterated DMSO-d⁶
HPLCColumn degradation by boronUse inert RP-18 columns

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